N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
Colchicine is an alkaloid isolated from Colchicum autumnale with anti-gout and anti-inflammatory activities. The exact mechanism of action by which colchicines exerts its effect has not been completely established. Colchicine binds to tubulin, thereby interfering with the polymerization of tubulin, interrupting microtubule dynamics, and disrupting mitosis. This leads to an inhibition of migration of leukocytes and other inflammatory cells, thereby reducing the inflammatory response to deposited urate crystals. Colchicine may also interrupt the cycle of monosodium urate crystal deposition in joint tissues, thereby also preventing the resultant inflammatory response. Overall, colchicine decreases leukocyte chemotaxis/migration and phagocytosis to inflamed areas, and inhibits the formation and release of a chemotactic glycoprotein that is produced during phagocytosis of urate crystals.
Colchicine is a plant alkaloid that is widely used for treatment of gout. Colchicine has not been associated with acute liver injury or liver test abnormalities except with serious overdoses.
Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998)
Colchicine is a plant alkaloid that is widely used for treatment of gout. Colchicine has not been associated with acute liver injury or liver test abnormalities except with serious overdoses.
Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998)
Brand Name:
Vulcanchem
CAS No.:
64-86-8
VCID:
VC0524174
InChI:
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)
SMILES:
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Molecular Formula:
C22H25NO6
Molecular Weight:
399.4 g/mol
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
CAS No.: 64-86-8
Inhibitors
VCID: VC0524174
Molecular Formula: C22H25NO6
Molecular Weight: 399.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 64-86-8 |
---|---|
Product Name | N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide |
Molecular Formula | C22H25NO6 |
Molecular Weight | 399.4 g/mol |
IUPAC Name | N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Standard InChI | InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24) |
Standard InChIKey | IAKHMKGGTNLKSZ-INIZCTEOSA-N |
Isomeric SMILES | CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Impurities | Beta-lumicolchicine Colchiceine Colchicoside N-deacetyl-N-formylcolchicine 3-O-demethylcolchicine (-)-N-[(7S,12aR)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tertrahydrobenzo[a]heptalen-7-yl]acetamide |
SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Canonical SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Appearance | White to light yellow solid powder. |
Boiling Point | 522.37 |
Colorform | Pale yellow scales or powder; pale yellow needles when crystallized from ethyl acetate Yellow plates from water + 1/2 mol of water of crystallization; yellow crystals from benzene |
Melting Point | 288 to 302 °F (EPA, 1998) 150-160 142-150 °C 156°C |
Physical Description | Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998) Solid Pale yellow to greenish-yellow crystals, scales, or powder; darkens when exposed to light. |
Description | Colchicine is an alkaloid isolated from Colchicum autumnale with anti-gout and anti-inflammatory activities. The exact mechanism of action by which colchicines exerts its effect has not been completely established. Colchicine binds to tubulin, thereby interfering with the polymerization of tubulin, interrupting microtubule dynamics, and disrupting mitosis. This leads to an inhibition of migration of leukocytes and other inflammatory cells, thereby reducing the inflammatory response to deposited urate crystals. Colchicine may also interrupt the cycle of monosodium urate crystal deposition in joint tissues, thereby also preventing the resultant inflammatory response. Overall, colchicine decreases leukocyte chemotaxis/migration and phagocytosis to inflamed areas, and inhibits the formation and release of a chemotactic glycoprotein that is produced during phagocytosis of urate crystals. Colchicine is a plant alkaloid that is widely used for treatment of gout. Colchicine has not been associated with acute liver injury or liver test abnormalities except with serious overdoses. Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998) |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | Colchicine able to withstand drying, storage, and boiling. Colchicine darkens on exposure to light and should be stored in tight-light resistant containers. |
Solubility | greater than or equal to 100 mg/mL at 70° F (NTP, 1992) 10 mg/mL 1 g dissolves in 22 mL water, 220 mL ether, 100 mL benzene; freely sol in alcohol or chloroform; practically insoluble in petroleum ether SOL IN METHANOL; SLIGHTLY SOL IN CARBON TETRACHLORIDE At 25 °C, 4.5 g/100 g water 2.76e-02 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Colchicine Colchicine, (+-)-Isomer Colchicine, (R)-Isome |
Vapor Pressure | 3.2X10-11 mm Hg at 25 °C (est) |
Reference | 1: Yeh LC, Banerjee A, Prasad V, Tuszynski JA, Weis AL, Bakos T, Yeh IT, Ludueña RF, Lee JC. Effect of CH-35, a novel anti-tumor colchicine analogue, on breast cancer cells overexpressing the βIII isotype of tubulin. Invest New Drugs. 2015 Dec 21. [Epub ahead of print] PubMed PMID: 26686345. 2: Kuo MC, Chang SJ, Hsieh MC. Colchicine Significantly Reduces Incident Cancer in Gout Male Patients: A 12-Year Cohort Study. Medicine (Baltimore). 2015 Dec;94(50):e1570. doi: 10.1097/MD.0000000000001570. PubMed PMID: 26683907. 3: Fahim M, Singh M, Kamal YT, Mukhtar HM, Ahmad S. A high performance thin layer chromatographic method for the estimation of colchicine in different formulations. J Pharm Bioallied Sci. 2015 Oct-Dec;7(4):260-3. doi: 10.4103/0975-7406.168021. PubMed PMID: 26681878; PubMed Central PMCID: PMC4678988. 4: Izadi Amoli A, Bozorgi A, HajHossein Talasaz A, Salehi Omran A, Mortazavi SH, Jalali A, Nasirpour S, Jenab Y. Efficacy of colchicine versus placebo for the treatment of pericardial effusion after open-heart surgery: A randomized, placebo-controlled trial. Am Heart J. 2015 Dec;170(6):1195-201. doi: 10.1016/j.ahj.2015.09.020. Epub 2015 Oct 3. PubMed PMID: 26678641. 5: Rohena CC, Telang N, Da C, Risinger A, Sikorski JA, Kellogg GE, Gupton JT, Mooberry SL. Biological Characterization of an Improved Pyrrole-Based Colchicine Site Agent Identified Through Structure-based Design. Mol Pharmacol. 2015 Dec 11. pii: mol.115.101592. [Epub ahead of print] PubMed PMID: 26655304. 6: Imazio M, Gaita F. Colchicine for cardiovascular medicine. Future Cardiol. 2015 Dec 3. [Epub ahead of print] PubMed PMID: 26632860. 7: Ataş H, Cemil BC, Canpolat F, Gönül M. The Effect of Colchicine on Mean Platelet Volume in Behcet's Disease. Ann Clin Lab Sci. 2015 Sep;45(5):545-9. PubMed PMID: 26586706. 8: Solomon DH, Liu CC, Kuo IH, Zak A, Kim SC. Effects of colchicine on risk of cardiovascular events and mortality among patients with gout: a cohort study using electronic medical records linked with Medicare claims. Ann Rheum Dis. 2015 Nov 18. pii: annrheumdis-2015-207984. doi: 10.1136/annrheumdis-2015-207984. [Epub ahead of print] PubMed PMID: 26582823. 9: Portincasa P. Colchicine, Biologic Agents and More for the Treatment of Familial Mediterranean Fever. The Old, the New, and the Rare. Curr Med Chem. 2015 Nov 17. [Epub ahead of print] PubMed PMID: 26572612. 10: Solak Y, Sipahi S. Impact of glomerular filtration rate in colchicine toxicity. Semin Arthritis Rheum. 2015 Oct 22. pii: S0049-0172(15)00248-6. doi: 10.1016/j.semarthrit.2015.09.012. [Epub ahead of print] PubMed PMID: 26564025. |
PubChem Compound | 2833 |
Last Modified | Nov 11 2021 |
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